4-Amino-7-bromo-2-methylquinoline
Overview
Description
4-Amino-7-bromo-2-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a nitrogen-containing bicyclic compound.
Mechanism of Action
Target of Action
4-Amino-7-bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline and its derivatives have been reported to influence a wide range of biological and pharmaceutical activities .
Result of Action
Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromo-2-methylquinoline can be achieved through several methods. One common approach involves the bromination of 2-methylquinoline followed by amination. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent and an amine source such as ammonia or an amine derivative for the amination step .
Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Amination: Ammonia or amine derivatives.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
4-Amino-7-bromo-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-bromo-2-methylquinoline
- 4-Amino-8-bromo-2-methylquinoline
- 4-Bromo-7-methoxy-2-methylquinoline
- 7-Bromo-4-hydroxy-8-methylquinoline
Uniqueness
4-Amino-7-bromo-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
7-bromo-2-methylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFPABCDYGZGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589047 | |
Record name | 7-Bromo-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-33-2 | |
Record name | 7-Bromo-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948293-33-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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